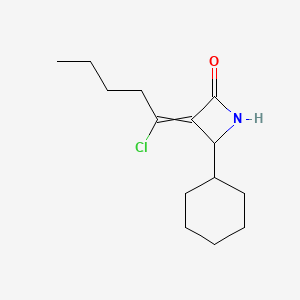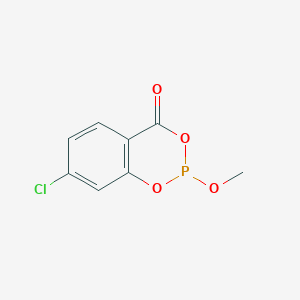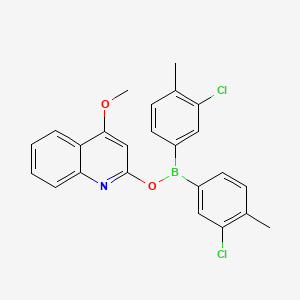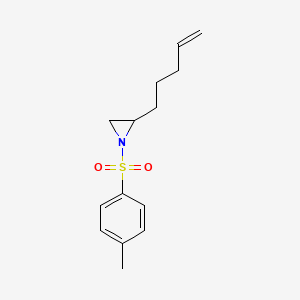
1-Butyl-2-methyl-1H-indole-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Butyl-2-methyl-1H-indole-3-carbonitrile is a chemical compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. They play a crucial role in cell biology and have various biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties .
Métodos De Preparación
The synthesis of 1-Butyl-2-methyl-1H-indole-3-carbonitrile involves several steps. One common method is the Fischer indole synthesis, which involves the cyclization of phenylhydrazines with ketones or aldehydes in the presence of an acid catalyst . The reaction conditions typically include glacial acetic acid and concentrated hydrochloric acid . Industrial production methods may involve optimizing these conditions to achieve higher yields and purity.
Análisis De Reacciones Químicas
1-Butyl-2-methyl-1H-indole-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring. Common reagents used in these reactions include acids, bases, and oxidizing or reducing agents. Major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-Butyl-2-methyl-1H-indole-3-carbonitrile has diverse applications in scientific research:
Chemistry: It is used as a precursor for synthesizing various biologically active compounds.
Biology: Its derivatives are studied for their potential antiviral, anticancer, and antimicrobial activities.
Medicine: Research focuses on its potential therapeutic applications, including drug development.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1-Butyl-2-methyl-1H-indole-3-carbonitrile involves its interaction with specific molecular targets and pathways. For example, indole derivatives are known to bind with high affinity to multiple receptors, influencing various biological processes . The exact molecular targets and pathways depend on the specific derivative and its application.
Comparación Con Compuestos Similares
1-Butyl-2-methyl-1H-indole-3-carbonitrile can be compared with other indole derivatives, such as:
Indole-3-carbaldehyde: Known for its role in multicomponent reactions and biological activities.
Indole-3-acetic acid: A plant hormone involved in growth and development.
Indole-3-carbonitrile: Used in the synthesis of biologically active compounds. The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties.
Conclusion
This compound is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its unique structure and reactivity make it a valuable subject of scientific research.
Propiedades
Número CAS |
922184-62-1 |
|---|---|
Fórmula molecular |
C14H16N2 |
Peso molecular |
212.29 g/mol |
Nombre IUPAC |
1-butyl-2-methylindole-3-carbonitrile |
InChI |
InChI=1S/C14H16N2/c1-3-4-9-16-11(2)13(10-15)12-7-5-6-8-14(12)16/h5-8H,3-4,9H2,1-2H3 |
Clave InChI |
HDNNXJNBVSHZRH-UHFFFAOYSA-N |
SMILES canónico |
CCCCN1C(=C(C2=CC=CC=C21)C#N)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Dipotassium;15-hydroxy-7-[6-(hydroxymethyl)-3-(3-methylbutanoyloxy)-4,5-disulfooxyoxan-2-yl]oxy-9-methyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5,5-dicarboxylate](/img/structure/B14180582.png)
![2-[4-(Benzyloxy)phenyl]-5-(4-methoxyphenyl)-1,3,4-oxadiazole](/img/structure/B14180586.png)
![1-[(1H-Imidazol-5-yl)methyl]-6-(methylsulfanyl)-2,3-dihydro-1H-indole](/img/structure/B14180592.png)
![Ethyl 5-[2-oxo-2-(2,4,6-trihydroxyphenyl)ethyl]furan-2-carboxylate](/img/structure/B14180596.png)

![Bis{2-[2-(benzoyloxy)ethoxy]ethyl} hexanedioate](/img/structure/B14180607.png)
![2,6-Bis{2-[3,4,5-tris(dodecyloxy)phenyl]ethenyl}pyridine](/img/structure/B14180609.png)
![4-oxa-3,12-diazatricyclo[6.4.0.02,6]dodeca-1,5,7,9,11-pentaene](/img/structure/B14180625.png)

![2-[2-Nitro-2-(thiophen-2-yl)ethenyl]-5-phenylfuran](/img/structure/B14180643.png)


![1,4-Bis[4-(4-butylphenyl)phenyl]-2,5-dimethoxybenzene](/img/structure/B14180658.png)

